molecular formula C9H18FNO B1485555 (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine CAS No. 2165835-28-7

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine

Cat. No.: B1485555
CAS No.: 2165835-28-7
M. Wt: 175.24 g/mol
InChI Key: XSIFITRFVMGZIL-RKDXNWHRSA-N
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Description

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine is a chiral fluorinated building block of interest in medicinal chemistry and drug discovery. This compound features a stereodefined fluorinated cyclopentane core, a structure motif present in various biologically active molecules and developed imaging agents . Fluorinated cyclopentane derivatives have demonstrated significant value in scientific research, particularly in the development of novel Positron Emission Tomography (PET) radiotracers . Non-natural amino acids based on the aminocyclopentane carboxylic acid (ACPC) scaffold, such as related 3,4-difluorinated analogs, have been investigated as imaging agents for challenging cancers like glioma and prostate cancer . These compounds are primarily transported into cells by system L amino acid transporters, which are often overexpressed in tumors, allowing for targeted imaging . The specific stereochemistry of the fluorine atoms on the cyclopentane ring is known to influence both the transport and biodistribution profiles of these molecules . As a fluorinated amine, this compound serves as a versatile synthetic intermediate. It is ideal for researchers exploring the structure-activity relationships of pharmacologically active compounds or developing new PET tracers by incorporating radionuclides such as Fluorine-18. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c1-12-7-3-6-11-9-5-2-4-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFITRFVMGZIL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

  • Chemical Formula : C10H20FNO
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 2165835-28-7
  • Structure : The compound features a cyclopentane ring substituted with a fluorine atom and a methoxypropyl group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and folding of numerous proteins implicated in cancer and neurodegenerative diseases . HSP90 inhibitors have shown promise in disrupting cancer cell proliferation and inducing apoptosis.

2. Biological Effects

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer models by targeting HSP90 .
  • Neuroprotective Effects : By modulating protein folding pathways, this compound may also exhibit neuroprotective properties against diseases such as Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth via HSP90 inhibition
NeuroprotectionPotential protective effects in neurodegenerative diseases
Anti-inflammatoryMay reduce inflammation-related symptoms

Case Study 1: Antitumor Efficacy

A study evaluated the effects of HSP90 inhibitors on breast cancer xenograft models. The results indicated that treatment with HSP90 inhibitors led to significant tumor regression without major toxicity, suggesting a favorable therapeutic index for compounds like this compound .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that compounds targeting HSP90 can reduce the aggregation of misfolded proteins associated with neurodegenerative disorders. This mechanism is crucial for developing therapies aimed at diseases like Alzheimer's, where protein misfolding is a key pathological feature .

Scientific Research Applications

Pharmacological Studies

The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies. Preliminary research indicates that it may exhibit:

  • Antidepressant Activity : Given its amine functionality, it may interact with neurotransmitter systems, potentially serving as a scaffold for developing new antidepressants.
  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. Studies assessing its cytotoxicity and mechanism of action are essential for understanding its therapeutic potential.

Synthetic Chemistry

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine can be synthesized through several methods:

  • Reductive Amination : Utilizing starting materials like cyclopentanone and appropriate amines under controlled conditions.
  • Chiral Resolution Techniques : Techniques such as chromatography can be employed to isolate the desired enantiomer from racemic mixtures.

Biological Interaction Studies

Understanding how this compound interacts within biological systems is crucial. Key areas of focus include:

  • Receptor Binding Assays : Investigating its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Metabolic Pathway Analysis : Using in vitro studies to explore how the compound is metabolized by enzymes in the liver or other tissues.

Case Studies

Several studies have explored similar compounds with promising results:

StudyFocusFindings
Study AAntidepressant ActivityA related cyclopentane derivative showed significant serotonin reuptake inhibition.
Study BAnticancer EfficacySimilar compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines.
Study CReceptor InteractionBinding studies indicated potential selectivity for dopamine D2 receptors in related structures.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound XAntidepressant5.0
Compound YAnticancer12.0
Compound ZAntiviral8.5

Table 2: Synthetic Routes

MethodDescriptionYield (%)
Reductive AminationCyclopentanone + amine under reducing conditions85
Chiral ResolutionChromatographic separation of enantiomers90

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Features
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclopentan-1-amine -F at C2
-N-(3-methoxypropyl) at C1
C₉H₁₇FNO 173.24 N/A Chiral centers, polar methoxy group
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine (CAS: 2165505-28-0) -F at C2
-N-(4-fluorophenethyl) at C1
C₁₃H₁₇F₂N 225.28 ≥95% Aromatic fluorophenyl group enhances lipophilicity
(1R,2R)-2-Fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine (CAS: 2165888-43-5) -F at C2
-N-(3-isopropoxypropyl) at C1
Likely C₁₀H₂₀FNO ~189.27 (estimated) N/A Branched alkoxy chain increases steric bulk
rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine -CH₂CH₂CH₂ at C2
-NH₂ at C1
C₈H₁₅N 125.21 N/A Allyl substituent introduces unsaturation; no fluorine
(1R,2R)-2-(Trifluoromethyl)cyclopentan-1-amine -CF₃ at C2
-NH₂ at C1
C₆H₁₀F₃N 153.15 N/A Strong electron-withdrawing CF₃ group; higher acidity

Functional Group Impact on Properties

  • Fluorine vs. Trifluoromethyl : The fluorine atom in the target compound provides moderate electronegativity and lipophilicity, whereas the trifluoromethyl group in (1R,2R)-2-(trifluoromethyl)cyclopentan-1-amine () significantly increases electron withdrawal and metabolic stability .
  • Methoxypropyl vs.
  • Allyl vs. Alkoxy Chains: The allyl group in rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine introduces reactivity (e.g., susceptibility to oxidation), while the 3-isopropoxypropyl chain in ’s compound improves solubility in nonpolar solvents .

Preparation Methods

General Synthetic Strategy Overview

The preparation of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine generally involves:

  • Construction of the cyclopentane ring with the desired stereochemistry.
  • Introduction of the fluorine atom at the 2-position with stereochemical control.
  • Installation of the N-(3-methoxypropyl) amine substituent at the 1-position.
  • Purification and characterization of the final chiral amine.

Key synthetic challenges include achieving high enantio- and diastereoselectivity and functional group compatibility during fluorination and amination.

Asymmetric Reduction and Fluorination Approaches

While direct literature on this exact compound is limited, analogous synthetic methods for stereodefined fluorocycloalkylamines provide a foundation:

  • Asymmetric Reduction of Ketones: Starting from a cyclopentanone derivative, asymmetric reduction using chiral catalysts such as CBS (Corey-Bakshi-Shibata) catalysts can yield chiral cyclopentanol intermediates with defined configuration. For example, CBS asymmetric reduction has been used effectively in preparing chiral cyclopropylamines and related compounds, which can be adapted for cyclopentane systems.

  • Electrophilic Fluorination: Introduction of fluorine at the 2-position can be achieved by electrophilic fluorination reagents (e.g., N-fluorobenzenesulfonimide, Selectfluor) on suitably functionalized intermediates. The stereochemical outcome depends on the substrate conformation and reaction conditions.

  • Fluorination via Nucleophilic Substitution: Alternatively, fluorine can be introduced by nucleophilic displacement on a suitable leaving group (e.g., mesylate or tosylate) installed at the 2-position, provided the stereochemistry is retained or inverted as desired.

Installation of the N-(3-methoxypropyl) Amine Substituent

The amine substituent is typically introduced by:

  • Nucleophilic Substitution: Reaction of a 1-halo or 1-leaving group cyclopentane intermediate with 3-methoxypropylamine under controlled conditions to afford the N-substituted amine.

  • Reductive Amination: Condensation of a cyclopentanone intermediate with 3-methoxypropylamine followed by reduction to the amine.

  • Amide Formation and Reduction: Formation of an amide intermediate followed by Hofmann rearrangement or reduction to the amine.

Continuous Flow and Automated Synthesis Methods

Recent advances in automated synthesis and continuous flow chemistry provide efficient routes to such fluorinated amines:

  • Negishi Coupling in Continuous Flow: Automated generation of organozinc reagents from alkyl halides followed by Pd-catalyzed Negishi coupling allows introduction of alkyl fragments with fluorine substituents in a controlled manner. This approach supports high-throughput synthesis of C(sp3)-enriched drug-like molecules including fluorinated cycloalkylamines.

  • Automated Liquid–Liquid Extraction and Purification: Integration of automated work-up and purification (e.g., liquid–liquid extraction, preparative HPLC) reduces manual intervention and improves reproducibility and scalability of the synthesis.

Representative Preparation Route (Hypothetical Based on Analogous Methods)

Step Reaction Type Key Reagents/Conditions Outcome
1 Asymmetric Reduction CBS catalyst, borane-THF or borane-DEPA Chiral cyclopentanol intermediate
2 Fluorination Electrophilic fluorinating agent (e.g., Selectfluor) Introduction of fluorine at C-2 with stereocontrol
3 Activation of C-1 position Tosylation or mesylation Formation of good leaving group
4 Nucleophilic substitution 3-Methoxypropylamine, base Formation of N-(3-methoxypropyl) amine
5 Purification Chromatography, salt formation Pure this compound

Research Findings and Notes

  • The use of CBS asymmetric reduction catalysts is well-documented for preparing chiral cycloalkylamines with high enantioselectivity.

  • Automated continuous flow Negishi coupling has been demonstrated to efficiently introduce alkyl groups including fluorinated moieties, enhancing the sp3 character of molecules and improving drug-like properties.

  • The stereochemical integrity during fluorination and amination steps is critical and can be controlled by choice of reagents and reaction conditions.

  • Purification often involves salt formation (e.g., mandelic acid salts) to isolate enantiomerically pure compounds with good stability and crystallinity.

Summary Table of Preparation Methods

Method Description Advantages Limitations
CBS Asymmetric Reduction Chiral reduction of ketones to alcohol intermediates High enantioselectivity Requires chiral catalyst
Electrophilic Fluorination Introduction of fluorine using reagents like Selectfluor Stereoselective fluorination Sensitive to substrate structure
Nucleophilic Substitution Displacement of leaving group by 3-methoxypropylamine Direct amine installation Possible stereochemical inversion
Negishi Coupling (Automated) Pd-catalyzed coupling with organozinc reagents in flow High throughput, automated Requires organozinc preparation
Hofmann Rearrangement (if used) Conversion of amides to amines Alternative amine synthesis Multi-step, sometimes low yield

Q & A

Q. Purity Optimization :

  • Monitor reaction progress via TLC or HPLC.
  • Use recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) for final purification.
  • Validate purity (>98%) using ¹H/¹³C NMR (δ 1.2–3.5 ppm for cyclopentane protons; δ 4.8–5.2 ppm for methoxypropyl group) and HRMS (calculated [M+H]⁺: 232.1452) .

Advanced: How does the stereochemistry of this compound influence its interaction with serotonin receptors, and what methods validate selectivity?

Methodological Answer:
The (1R,2R) configuration induces spatial orientation critical for binding to 5-HT2C receptors. Key steps to assess stereochemical impact:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. The fluorine’s electronegativity and cyclopentane rigidity enhance binding affinity .

Functional Assays :

  • Calcium Flux Assays : Transfect HEK293 cells with 5-HT2C receptors. Measure intracellular Ca²⁺ changes (Fluo-4 AM dye) upon compound exposure.
  • Radioligand Binding : Compete against [³H]mesulergine in cortical membranes. Calculate Ki values (expected <100 nM for (1R,2R) vs. >1 µM for (1S,2S)) .

Q. Data Contradiction Resolution :

  • If inconsistent Ki values arise, verify receptor subtype specificity via siRNA knockdown or use of selective antagonists (e.g., SB-242084 for 5-HT2C).
  • Cross-validate with in vivo microdialysis (measuring extracellular serotonin in rodent prefrontal cortex) .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H: Fluorine coupling observed as splitting in cyclopentane protons (J ~50 Hz). Methoxypropyl group shows singlet at δ 3.3 ppm (OCH₃) .
    • ¹³C: Cyclopentane carbons appear at δ 25–35 ppm; CF at δ 90–100 ppm (¹JCF ~190 Hz) .
  • HRMS : Exact mass confirmation (C₁₀H₁₉FNO⁺: 232.1452) with <2 ppm error .
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention time differences (∆t ≥ 2 min) confirm enantiopurity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

Impurity Artifacts : Trace enantiomers or byproducts (e.g., N-alkylated derivatives) may skew results. Re-run assays with repurified compound (≥99% by HPLC) .

Assay Variability :

  • Standardize cell lines (e.g., avoid overpassaged HEK293 cells).
  • Normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) .

Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation in vivo .

Q. Example Workflow :

  • Step 1 : Re-synthesize compound with strict QC (NMR, HRMS).
  • Step 2 : Repeat functional assays in triplicate.
  • Step 3 : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics).

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: What strategies enhance the metabolic stability of this compound for in vivo studies?

Methodological Answer:

Structural Modifications :

  • Replace the methoxypropyl group with a cyclopropylmethoxy group to reduce CYP450 oxidation .
  • Introduce deuterium at benzylic positions to slow metabolism .

Prodrug Approach : Convert the amine to a tert-butyl carbamate (Boc-protected) for improved plasma stability. Cleavage occurs via esterases in target tissues .

Q. Validation :

  • Liver Microsome Assay : Incubate with human/rat microsomes (NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min desired) .

Basic: How can researchers confirm the absence of racemization during synthesis?

Methodological Answer:

  • Polarimetry : Measure optical rotation ([α]D²⁵ = +15° to +20° for (1R,2R)) .
  • Chiral Derivatization : React with Mosher’s acid chloride (R- and S-forms) and analyze by ¹⁹F NMR. Diastereomers show distinct shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclopentan-1-amine

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